
Aspirin sodium
Overview
Description
Aspirin sodium, also known as sodium acetylsalicylate, is a derivative of acetylsalicylic acid (aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is often preferred in formulations where rapid solubility and absorption are desired.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspirin sodium is synthesized by reacting acetylsalicylic acid with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_4 + \text{NaOH} \rightarrow \text{C}_9\text{H}_7\text{O}_4\text{Na} + \text{H}_2\text{O} ] In this reaction, acetylsalicylic acid (C₉H₈O₄) reacts with sodium hydroxide (NaOH) to form sodium acetylsalicylate (C₉H₇O₄Na) and water (H₂O).
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of acetylsalicylic acid with sodium hydroxide in aqueous solution. The reaction mixture is then filtered to remove any unreacted acetylsalicylic acid, and the filtrate is evaporated to obtain the crystalline product. The product is further purified by recrystallization.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, reverting back to acetylsalicylic acid and sodium hydroxide.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Oxidation: this compound can be oxidized to form salicylic acid and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Water, mild heating.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Major Products Formed:
Hydrolysis: Acetylsalicylic acid, sodium hydroxide.
Esterification: Esters of acetylsalicylic acid.
Oxidation: Salicylic acid, acetic acid.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Mechanism of Action : Aspirin sodium exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. By reducing prostaglandin levels, this compound alleviates pain and inflammation.
Case Study : A study involving diabetic retinopathy in rats demonstrated that this compound effectively inhibited the development of early lesions associated with this condition. The drug was shown to reduce inflammatory gene expression and protect retinal cells from hyperglycemia-induced damage, suggesting a protective role against diabetic complications .
Cardiovascular Applications
Antithrombotic Effects : this compound is widely used for its antiplatelet effects, particularly in preventing cardiovascular events such as heart attacks and strokes. It reduces platelet aggregation by inhibiting thromboxane A2 production.
Clinical Evidence : Research indicates that low doses of this compound can improve blood pressure control in hypertensive patients when used alongside antihypertensive medications like enalapril. In a clinical trial, patients receiving low-dose aspirin exhibited better natriuresis (urinary sodium excretion) and blood pressure management compared to those on higher doses .
Neurological Implications
Neuroprotective Effects : The metabolite of aspirin, sodium salicylate, has been investigated for its neuroprotective properties in models of epilepsy. However, findings suggest that while it may have protective effects under certain conditions, it can also lead to adverse outcomes such as neuronal cell death in seizure models .
Use in Asthma Management
Cross-Reactivity Concerns : this compound is not without risks; it can provoke bronchoconstriction in aspirin-sensitive individuals, particularly those with asthma. A documented case highlighted an asthmatic patient who experienced severe reactions after administration of sodium salicylate, indicating the need for caution in sensitive populations .
Potential Role in Cancer Prevention
Recent studies have explored the potential of this compound in reducing cancer risk. Its anti-inflammatory properties may contribute to lower incidences of certain cancers by inhibiting inflammatory pathways that promote tumorigenesis . Further research is required to establish definitive links.
Summary Table of Applications
Mechanism of Action
Aspirin sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever. By reducing the production of these mediators, this compound alleviates symptoms associated with inflammation and pain. Additionally, its antiplatelet effect is due to the inhibition of thromboxane A2, reducing platelet aggregation and the risk of blood clots.
Comparison with Similar Compounds
Acetylsalicylic Acid (Aspirin): The parent compound, widely used for its analgesic and anti-inflammatory properties.
Sodium Salicylate: Another sodium salt of salicylic acid, used for similar therapeutic purposes.
Ibuprofen: A nonsteroidal anti-inflammatory drug with similar analgesic and anti-inflammatory effects but different chemical structure and mechanism of action.
Uniqueness of Aspirin Sodium: this compound is unique in its rapid solubility and absorption compared to acetylsalicylic acid. This makes it particularly useful in formulations where quick onset of action is desired. Additionally, its sodium salt form can be advantageous in certain pharmaceutical preparations where the acidic nature of acetylsalicylic acid may be problematic.
Biological Activity
Aspirin sodium, a salt form of acetylsalicylic acid, is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties. Its biological activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins and thromboxanes. This article explores the diverse biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound exerts its pharmacological effects through several mechanisms:
-
Cyclooxygenase Inhibition :
- Aspirin irreversibly acetylates COX-1 and COX-2 enzymes, which results in reduced production of pro-inflammatory prostaglandins. This action is crucial in alleviating pain and inflammation .
- Studies show that aspirin also inhibits COX-2 mRNA and protein levels in response to inflammatory stimuli such as interleukin-1β .
- Acetylation of Proteins :
- Effects on Platelet Function :
- Anti-inflammatory Effects :
Therapeutic Applications
This compound is utilized in various clinical settings:
- Cardiovascular Disease :
- Cancer Prevention :
- Diabetic Complications :
Case Study 1: Aspirin-Induced Hyponatremia
A 61-year-old male developed symptomatic hyponatremia after starting high-dose aspirin therapy for shoulder pain. His serum sodium dropped significantly due to a combination of factors including excessive water intake and the effects of aspirin on renal function. This case highlights the need for careful monitoring of electrolyte levels in patients on NSAIDs .
Case Study 2: Aspirin in Diabetic Retinopathy
In a study involving diabetic rats, aspirin was shown to inhibit the development of early stages of diabetic retinopathy by reducing NF-kB activity and subsequent inflammatory responses in retinal cells. This suggests a potential therapeutic role for aspirin in managing diabetic complications .
Research Findings
Recent studies have provided insights into the broader biological activities of this compound:
Chemical Reactions Analysis
Formation of Aspirin Sodium
This compound is formed when aspirin reacts with sodium hydroxide (NaOH). This reaction results in the formation of sodium acetylsalicylate and water . The balanced chemical equation is :
This reaction can also be termed saponification, which is a type of hydrolysis reaction .
Hydrolysis
This compound can undergo hydrolysis. In dry air, it is stable, but in the presence of moisture, it degrades into acetic and salicylic acids .
Reaction with Water
Aspirin experiences complete dissolution in water because water is a polar solvent, and aspirin is a polar molecule with both hydrophobic and hydrophilic parts . The reaction between aspirin and water is as follows :
The sodium acetylsalicylate produced is more water-soluble compared to acetylsalicylic acid itself .
Reaction with Sodium Bicarbonate
Aspirin reacts with sodium bicarbonate in an aqueous solution . In this reaction, a strong acid (aspirin) reacts with a weaker base (sodium bicarbonate) to form a weaker acid (carbon dioxide and water) and a stronger base (sodium acetylsalicylate) .
Use in Titration
Sodium hydroxide reacts with acetylsalicylic acid but not with starch binders . The presence of acetylsalicylic acid content in aspirin tablets can be found using a volumetric analysis technique called titration .
Other Reactions
This compound decomposes rapidly in solutions of ammonium acetate or the acetates, carbonates, citrates, or hydroxides of alkali metals .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing aspirin sodium, and how can reaction efficiency be optimized?
- Methodological Answer : this compound synthesis typically involves the reaction of salicylic acid with acetic anhydride in the presence of an acid catalyst (e.g., phosphoric acid) . To optimize yield, control reaction temperature (90–100°C) and stoichiometric ratios (1:3 salicylic acid to acetic anhydride). Post-synthesis, purification via recrystallization using ethanol-water mixtures removes unreacted salicylic acid . Validate purity using melting point analysis (expected range: 135–140°C) and thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/hexane (1:1). Compare Rf values against reference standards .
Q. How can researchers assess purity and stability of this compound in laboratory settings?
- Methodological Answer : Use TLC to detect impurities (e.g., residual salicylic acid) by spotting synthesized samples alongside pure standards. Calculate Rf values to confirm identity . For stability studies, conduct accelerated degradation tests under varying pH (1.2–7.4), temperature (40–60°C), and humidity (75% RH). Monitor hydrolytic degradation via HPLC with a C18 column and UV detection at 254 nm . Quantify degradation products (e.g., salicylic acid) using calibration curves .
Advanced Research Questions
Q. How can contradictory data on this compound’s anti-inflammatory versus cardiovascular efficacy be resolved in preclinical models?
- Methodological Answer : Discrepancies often arise from differences in dosage regimens and model systems. For example, low-dose aspirin (40 mg/kg) combined with zinc sulfate in DMH-DSS-induced colitis models showed reduced oxidative stress but did not fully align with cardiovascular outcomes . To resolve contradictions, perform dose-response studies across multiple models (e.g., rodent thrombosis vs. inflammation assays) and apply meta-analytical tools to harmonize data. Cross-validate findings using pharmacokinetic profiling (e.g., plasma salicylate levels) and tissue-specific biomarker analysis (e.g., COX-1/2 inhibition ratios) .
Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic interactions in comorbid populations?
- Methodological Answer : Use a crossover study design with healthy vs. comorbid cohorts (e.g., diabetic or hypertensive models). Administer this compound (10–100 mg/kg) and measure plasma concentration-time profiles via LC-MS/MS. Assess drug-drug interactions by co-administering common medications (e.g., ACE inhibitors) and analyzing changes in AUC and Cmax . Incorporate population pharmacokinetic modeling to account for covariates like renal function and genetic polymorphisms in CYP2C9 .
Q. How should researchers address variability in this compound’s antiplatelet responsiveness across ethnic populations?
- Methodological Answer : Conduct genome-wide association studies (GWAS) to identify polymorphisms (e.g., PTGS1, PEAR1) linked to non-responsiveness . Validate findings using in vitro platelet aggregation assays (e.g., light transmission aggregometry with arachidonic acid induction). Stratify clinical trial data by ethnicity and adjust dosing protocols using pharmacodynamic markers (e.g., thromboxane B2 levels) .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for reconciling heterogeneous outcomes in this compound trials?
- Methodological Answer : Apply random-effects meta-analysis to account for between-study heterogeneity. Use I² statistics to quantify inconsistency and subgroup analyses to explore sources of variation (e.g., dosage, study duration). For individual participant data (IPD), employ mixed-effects models with covariates like age, BMI, and comorbidities . Sensitivity analyses should exclude outliers and low-quality studies (e.g., those lacking blinding) .
Q. How can in vitro-in vivo extrapolation (IVIVE) improve preclinical-to-clinical translation for this compound?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro parameters (e.g., permeability, metabolic stability from hepatocyte assays) and physiological data (e.g., blood flow rates). Validate models using clinical PK data and refine them via Bayesian estimation. Use these models to predict human dose requirements and optimize trial designs .
Q. Ethical & Reporting Considerations
Q. What ethical frameworks apply to this compound trials involving vulnerable populations (e.g., pregnant women)?
- Methodological Answer : Follow guidelines from institutional review boards (IRBs) for risk-benefit assessments. For pregnant cohorts, exclude early gestation phases and prioritize observational studies over randomized trials. Include explicit informed consent protocols detailing potential teratogenic risks . Report adverse events (e.g., gastrointestinal bleeding) using CONSORT guidelines and stratify data by demographic subgroups .
Q. How can researchers mitigate bias in systematic reviews of this compound’s long-term safety?
- Methodological Answer : Use PRISMA guidelines for literature screening and data extraction. Dual-reviewer processes resolve discrepancies in study inclusion . Assess bias risk via Cochrane ROB-2 tool for RCTs and GRADE for evidence quality. Publish protocols prospectively (e.g., on PROSPERO) to deter selective outcome reporting .
Properties
CAS No. |
493-53-8 |
---|---|
Molecular Formula |
C9H8NaO4 |
Molecular Weight |
203.15 g/mol |
IUPAC Name |
sodium;2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12); |
InChI Key |
DCNFJXWUPHHBKG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.[Na] |
Key on ui other cas no. |
493-53-8 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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